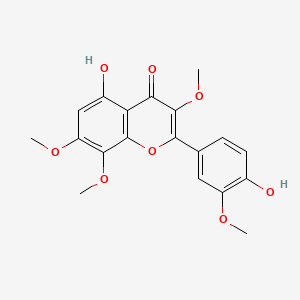

4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone

Descripción general

Descripción

4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone is a naturally occurring cyclic peptide produced by several species of fungi. It has garnered significant interest due to its cytotoxic and anti-adipogenic properties. This compound is known for its ability to kill mammalian cells at high doses, making it a promising candidate for cancer treatment research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone can be synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthesis typically starts with the assembly of the linear peptide chain, followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of ternatin involves fermentation processes using fungi that naturally produce the compound. The fungi are cultured in large bioreactors under controlled conditions to maximize the yield of ternatin. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to introduce oxygen-containing functional groups into ternatin.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups within the molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of ternatin with altered functional groups. These derivatives are often tested for their enhanced biological activity and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Biological Activities

Research has identified several significant biological activities associated with 4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies have demonstrated its ability to reduce inflammation markers in various models.

- Antimicrobial Properties : Ternatin has shown effectiveness against a range of bacterial and fungal strains, including those resistant to conventional antibiotics .

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells in vitro, suggesting potential use in cancer therapy .

Cancer Treatment

Ternatin has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- Lung carcinoma (A549)

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MCF-7)

These findings suggest that Ternatin could serve as a lead compound for developing new anticancer drugs .

Antimicrobial Agents

The compound's antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents. Research indicates that Ternatin can effectively combat multidrug-resistant strains of bacteria and fungi .

Anti-inflammatory Drugs

Given its ability to modulate inflammatory pathways, Ternatin is being explored for use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Nutraceutical Applications

In addition to pharmaceutical uses, Ternatin is being studied for its potential as a nutraceutical due to its health-promoting properties:

- Dietary Supplementation : Its antioxidant and anti-inflammatory effects make it suitable for inclusion in dietary supplements aimed at promoting overall health and wellness.

- Functional Foods : Incorporating Ternatin into food products could enhance their health benefits, particularly in preventing chronic diseases linked to oxidative stress and inflammation .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, the following table compares it with structurally similar flavonoids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxyflavone | Hydroxyl group at position 3 | Lacks multiple methoxy groups |

| 7-Methoxyflavone | Methoxy group at position 7 | Fewer hydroxyl substitutions |

| Quercetin | Hydroxyl groups at positions 3 and 5 | More widespread use; lacks methoxy groups |

| Luteolin | Hydroxyl groups at positions 3' and 4' | Different substitution pattern; less methoxylation |

The specific pattern of methoxylation and hydroxylation in Ternatin contributes to its distinct biological activities and potential applications .

Case Study 1: Anticancer Activity

A study evaluated the effects of Ternatin on HepG2 liver cancer cells, revealing that it significantly inhibited cell proliferation through apoptosis induction mechanisms. This study supports further exploration of Ternatin as a potential therapeutic agent for liver cancer.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that Ternatin exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for developing new antimicrobial therapies.

Mecanismo De Acción

4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone exerts its effects by binding to the translation elongation factor-1A (eEF1A) ternary complex, which includes eEF1A, GTP, and aminoacyl-tRNA. This binding inhibits the accommodation of aminoacyl-tRNA into the ribosome, thereby blocking protein synthesis. Mutations in eEF1A can prevent ternatin binding, conferring resistance to its cytotoxic effects .

Comparación Con Compuestos Similares

4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone is often compared with other cyclic peptides such as didemnin and cytotrienin. These compounds share similar mechanisms of action by targeting the eEF1A ternary complex. ternatin exhibits unique properties, such as its specific binding site on eEF1A and its ability to induce eEF1A degradation. This makes ternatin a valuable tool for studying protein synthesis and developing new cancer therapeutics .

List of Similar Compounds

- Didemnin

- Cytotrienin

- Cycloheximide

- Anisomycin

Actividad Biológica

4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone, also known as Ternatin, is a flavonoid compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O8. It features multiple hydroxyl and methoxy groups that contribute to its biological functions. The compound is primarily derived from various plant sources, including Egletes viscosa and Artemisia mesatlantica.

1. Antioxidant Activity

Ternatin exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Research indicates that Ternatin can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

3. Anticancer Potential

Ternatin has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Its mechanism involves the disruption of protein synthesis by binding to the translation elongation factor 1A (eEF1A), which is essential for cancer cell survival . In vitro studies reveal that Ternatin can effectively target various cancer cell lines, indicating its potential as a chemotherapeutic agent.

The biological activities of Ternatin are attributed to several mechanisms:

- Antioxidant Mechanism : Ternatin reduces oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in cellular aging and disease progression.

- Anti-inflammatory Pathways : It inhibits key inflammatory mediators, thereby reducing inflammation in tissues affected by chronic conditions.

- Cytotoxic Mechanism : By binding to eEF1A, Ternatin disrupts the normal function of protein synthesis, leading to cell death in malignant cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Source |

|---|---|---|---|

| Ternatin | C19H18O8 | Antioxidant, Anti-inflammatory, Anticancer | Egletes viscosa, Artemisia mesatlantica |

| Didemnin | C34H50N2O6 | Anticancer | Marine organisms |

| Cytotrienin | C24H38N2O4 | Anticancer | Marine organisms |

Case Study 1: Hepatoprotective Effects

A study evaluated the hepatoprotective effects of Ternatin against carbon tetrachloride-induced liver damage in rats. The results indicated significant reductions in liver enzyme levels and oxidative stress markers, suggesting its potential as a protective agent against liver toxicity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that Ternatin effectively inhibited cell growth and induced apoptosis. The IC50 values for different cancer types ranged from 10 μM to 50 μM, highlighting its potency as an anticancer agent .

Future Research Directions

Despite promising findings regarding the biological activities of Ternatin, further research is necessary to explore:

- Bioavailability : Understanding how well Ternatin is absorbed and utilized in the body.

- Mechanistic Studies : Detailed investigations into its interactions with molecular targets.

- Clinical Trials : Assessing safety and efficacy in human populations.

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-12-7-9(5-6-10(12)20)16-19(26-4)15(22)14-11(21)8-13(24-2)17(25-3)18(14)27-16/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUWNYKZOJRCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205714 | |

| Record name | Ternatin (flavonoid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-71-1 | |

| Record name | Ternatin (flavonoid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ternatin (flavonoid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,4'-DIHYDROXY-3,7,8,3'-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60G0VQS3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.